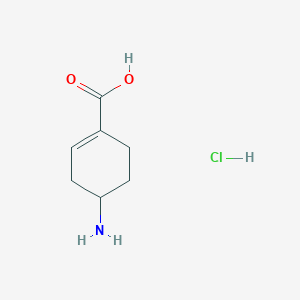

4-Aminocyclohexene-1-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Aminocyclohexene-1-carboxylic acid;hydrochloride is a chemical compound with the IUPAC name 4-aminocyclohexanecarboxylic acid hydrochloride . It is a solid at room temperature .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 179.65 .Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis and Structural Studies

4-Aminocyclohexene-1-carboxylic acid; hydrochloride plays a critical role in regioselective synthesis processes. For instance, it has been utilized in the regioselective synthesis of gabaculine hydrochloride, highlighting its importance in generating structurally complex and pharmacologically significant compounds (Fráter, Müller, & Schöpfer, 1984). Structural studies also emphasize its significance, as seen in the crystallographic characterization of 1-aminocyclohexane carboxylic acid hydrochloride, providing insights into molecular symmetry and conformation (Chacko, Srinivasan, & Zand, 1971).

Synthesis of Bioactive Compounds

The compound is a precursor for the synthesis of bioactive carbocyclic and heterocyclic β-aminocarboxylic acids, which are found in natural products and antibiotics, and serve as important precursors for pharmacologically interesting β-lactams and other bioactive compounds (Kiss & Fülöp, 2014). Its applications extend to the synthesis of constrained hydroxy-α,α-disubstituted-α-amino acids, showcasing its versatility in organic synthesis (Avenoza et al., 1999).

Advanced Synthetic Techniques and Material Science

Further, 4-Aminocyclohexene-1-carboxylic acid; hydrochloride is pivotal in advanced synthetic techniques, such as ring-closing metathesis-based synthesis of functionalized cyclohexene skeletons, demonstrating its utility in the development of novel materials and catalysts (Cong & Yao, 2006). It also facilitates direct esterification processes in polymer science, exemplified by the synthesis of diesters of poly(ethylene glycol) with various amino acid hydrochlorides, indicating its role in creating functional materials (Lele, Gore, & Kulkarni, 1999).

Wirkmechanismus

Mode of Action

The mode of action of 4-Aminocyclohexene-1-carboxylic acid;hydrochloride is not explicitly stated in the available literature. As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids, potentially acting as a substrate, inhibitor, or modulator. The exact nature of these interactions and the resulting changes would depend on the specific target .

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly outlined in the current literature. Given its structure, it could potentially be involved in amino acid metabolism or other pathways where amino acids play a key role. The downstream effects of these interactions would depend on the specific pathway and the role of the target within that pathway .

Pharmacokinetics

As a small, polar molecule, it is likely to be soluble in water , which could influence its absorption and distribution. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, its solubility and stability could be affected by the pH of its environment . Additionally, its interactions with its targets could be influenced by the presence of other molecules that compete for the same binding sites .

Eigenschaften

IUPAC Name |

4-aminocyclohexene-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1,6H,2-4,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQFYJPLCLCEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)

![4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one](/img/structure/B2861082.png)

![N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE](/img/structure/B2861086.png)

![N'-(3,4-dimethylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2861087.png)

![4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2861088.png)

![4-(propan-2-yloxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861090.png)